



The Elusive Pharmacological Profile of 3-Methylethcathinone (3-MEC): A Technical Guide

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Compound of Interest		
Compound Name:	3-Methylethcathinone	
Cat. No.:	B1434104	Get Quote

Disclaimer: Scientific literature extensively details the pharmacological properties of 3-Methylmethcathinone (3-MMC), a close structural analog of **3-Methylethcathinone** (3-MEC). However, dedicated research on 3-MEC is notably scarce. This guide will primarily present the comprehensive pharmacological profile of 3-MMC as a surrogate, with the explicit understanding that while the properties of 3-MEC are anticipated to be similar due to structural homology, they have not been empirically validated. This information is intended for researchers, scientists, and drug development professionals.

Introduction

3-Methylethcathinone (3-MEC) is a synthetic cathinone, a class of psychoactive substances derived from cathinone, the active alkaloid in the khat plant. As a structural analog of more well-known compounds like mephedrone (4-MMC) and 3-methylmethcathinone (3-MMC), 3-MEC is presumed to exert its effects through interaction with the monoamine neurotransmitter systems. Due to the limited specific research on 3-MEC, this document will focus on the extensively studied pharmacology of 3-MMC to provide a foundational understanding for researchers.

Mechanism of Action

Substituted cathinones like 3-MMC primarily act as monoamine transporter substrates, functioning as releasing agents and reuptake inhibitors.[1] This dual action leads to a significant increase in the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).







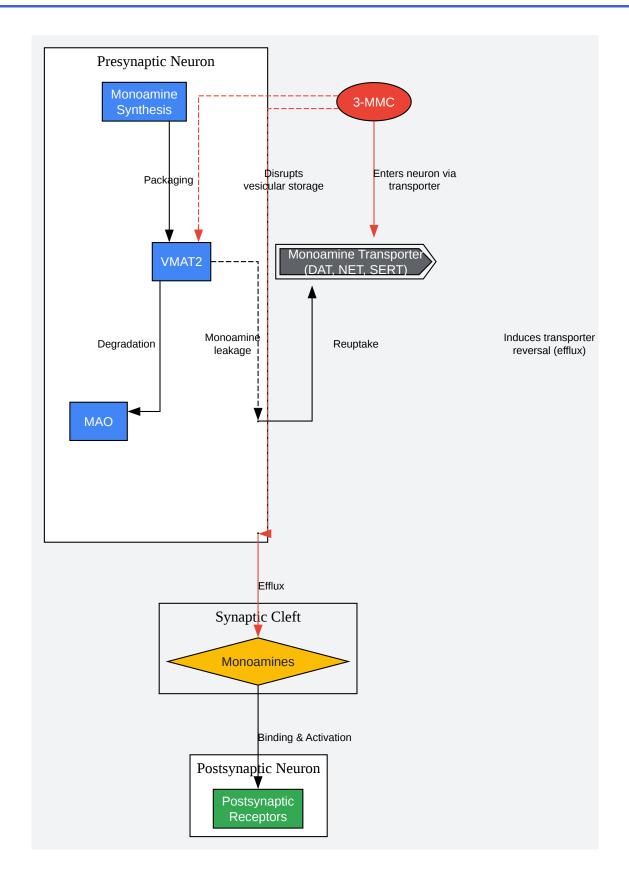
3-MMC demonstrates a potent ability to inhibit the reuptake of norepinephrine and dopamine and is also a triple releasing agent for dopamine, serotonin, and norepinephrine.[1] In vitro studies indicate that 3-MMC inhibits the uptake of these monoamines and induces their release through the respective transporters.[2] It shows a roughly 10-fold selectivity for catecholamines (dopamine and norepinephrine) over serotonin, suggesting more pronounced psychostimulant effects compared to more balanced compounds like MDMA.[2]

Beyond its interaction with monoamine transporters, 3-MMC also exhibits binding affinity for several receptors, including serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as adrenergic α 1A and α 2A receptors.[1]

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a substituted cathinone like 3-MMC at a monoaminergic synapse.





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Caption: Generalized mechanism of action for 3-MMC at a monoaminergic synapse.



Pharmacodynamics

The pharmacodynamic effects of 3-MMC are consistent with its action as a psychostimulant. In a human study with escalating doses (25, 50, and 100 mg), 3-MMC produced dose-dependent increases in heart rate and blood pressure, though these changes were not considered clinically significant at these doses.[3] Subjective effects included feelings of a "high," mild dissociative and psychedelic effects, decreased appetite, and increased ratings of "liking" and "wanting" the substance.[3] Furthermore, 3-MMC was observed to enhance performance across several neurocognitive domains, including processing speed, cognitive flexibility, psychomotor function, attention, and memory, without affecting impulse control.[3]

Animal studies in rats have shown that 3-MMC induces locomotor activity.[2] An acute injection of 3 mg/kg was found to have an anxiolytic-like effect in an elevated plus-maze test.[4]

Pharmacokinetics

There are no formal pharmacokinetic studies of 3-MMC in humans. However, a study in pigs provides some insight into its pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following oral administration in pigs, 3-MMC exhibited rapid absorption, with peak plasma concentrations reached within 5 to 10 minutes.[5]
- Bioavailability: The oral bioavailability was determined to be low, at approximately 7%, suggesting a significant first-pass metabolism effect.[5][6]
- Distribution: The apparent volume of distribution after intravenous injection was approximately 8 L/kg.[2]
- Metabolism: The metabolism of 3-MMC is not fully characterized. In vitro studies using
 human liver microsomes have identified hydroxylated, keto-reduced, and N-desmethyl
 derivatives as metabolites.[7] Known in vivo metabolites include 3-methylephedrine and 3methylnorephedrine.[8] A proposed metabolic pathway involves β-keto-reduction followed by
 N-demethylation.[1]



 Excretion: 3-MMC has a short plasma half-life of approximately 0.8 hours (50 minutes) in pigs.[1][5] Plasma concentrations were below the limit of detection 24 hours after the last oral dose.[5]

Quantitative Pharmacokinetic Data (from pig studies)

Parameter	Value	Route of Administration	Species
Tmax (Time to Peak Concentration)	5 - 10 minutes	Oral	Pig
T½ (Half-life)	0.8 hours (50 minutes)	IV & Oral	Pig
Oral Bioavailability	~7%	Oral	Pig
Vd (Volume of Distribution)	~8 L/kg	IV	Pig

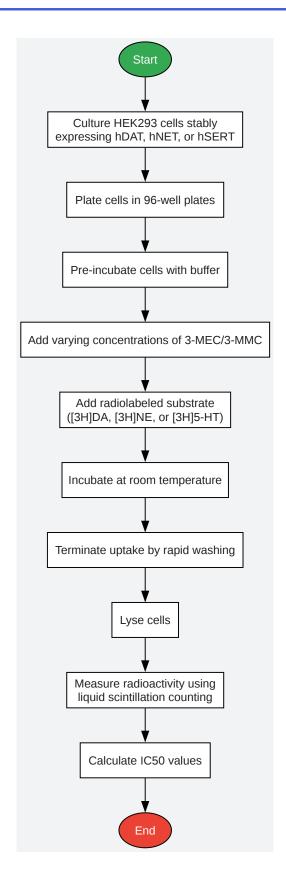
Experimental Protocols

Detailed experimental protocols for studying the pharmacology of substituted cathinones like 3-MMC are crucial for ensuring reproducibility and validity of findings. Below are generalized methodologies based on published research.

In Vitro Monoamine Transporter Activity Assays

This protocol is designed to determine the potency of a compound to inhibit the uptake of monoamine neurotransmitters.





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